4-(4-Bromophenyl)-6-(difluoromethyl)-2-(2-((5-fluorothiophen-2-yl)methylene)hydrazinyl)pyrimidine
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Overview
Description
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone is a complex organic compound that combines a thiophene ring, a bromophenyl group, and a pyrimidinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone typically involves multiple steps:
Formation of 5-Fluoro-2-thiophenecarbaldehyde: This can be achieved through the fluorination of thiophene-2-carbaldehyde using appropriate fluorinating agents.
Synthesis of 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl hydrazone: This involves the reaction of 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidine with hydrazine under controlled conditions.
Coupling Reaction: The final step involves the coupling of 5-Fluoro-2-thiophenecarbaldehyde with the hydrazone derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-thiophenecarboxaldehyde
- 4-Bromo-2-thiophenecarboxaldehyde
- 6-Difluoromethyl-2-pyrimidinyl hydrazone
Uniqueness
5-Fluoro-2-thiophenecarbaldehyde 2-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various chemical reactions and applications in different scientific fields .
Properties
Molecular Formula |
C16H10BrF3N4S |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C16H10BrF3N4S/c17-10-3-1-9(2-4-10)12-7-13(15(19)20)23-16(22-12)24-21-8-11-5-6-14(18)25-11/h1-8,15H,(H,22,23,24)/b21-8+ |
InChI Key |
BRQQZQGYTSCQGG-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N/N=C/C3=CC=C(S3)F)C(F)F)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NN=CC3=CC=C(S3)F)C(F)F)Br |
Origin of Product |
United States |
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